Vamicamide

Beschreibung

Historical Context of Vamicamide (B1682146) Development in Urogenital Disease Research

The development of this compound was initiated by Fujisawa Pharmaceutical Co., Ltd., which is now part of Astellas Pharma. wikipedia.orgpatsnap.com Research into this compound focused on its potential as a novel treatment for conditions characterized by urinary frequency and incontinence, such as neurogenic bladder and unstable bladder. wikipedia.orgnih.govresearchgate.net Early studies investigated its effects on the urinary bladder in conscious animal models, including dogs and rats. nih.govnih.gov These studies aimed to evaluate this compound's ability to increase bladder capacity and improve symptoms associated with overactive bladder. nih.govnih.gov

Pharmacological investigations demonstrated that this compound exhibited competitive antagonistic actions against cholinergic agonists in various isolated tissue preparations. nih.gov Notably, it showed a higher affinity for the urinary bladder compared to other tissues like the atria. nih.gov This suggested a degree of bladder selectivity, which is a desirable characteristic for drugs intended to treat bladder disorders while minimizing systemic anticholinergic side effects. nih.gov Studies in conscious rats showed that oral administration of this compound dose-dependently inhibited spontaneous bladder contractions. nih.gov Comparisons were made with other antimuscarinic agents like oxybutynin (B1027) and atropine (B194438), evaluating their effects on bladder function and duration of action. nih.gov Further research in conscious dog and rat models of urinary frequency indicated that this compound could significantly increase bladder capacity. nih.gov These findings supported the potential usefulness of this compound for the treatment of urinary frequency. nih.gov

Research also explored the physical characteristics of this compound hydrochloride, identifying the existence of four different hydrate (B1144303) forms (A, B, C, and D). patsnap.com Investigations into their powder characteristics and crystallization behavior were conducted, leading to the selection of the C-form due to its favorable properties, such as good filterability and lower risk of dust explosion. patsnap.com The manufacturing process for the C-form was subsequently established. patsnap.com

Detailed research findings from early studies include observations on the pA2 values of this compound in different tissues, indicating its receptor affinity. nih.gov

| Tissue Preparation | This compound pA2 Value |

| Urinary bladder | 6.82 medchemexpress.comnih.gov |

| Atria | 5.94 nih.gov |

| Vas deferens | 6.90 nih.gov |

| Stomach | 6.81 nih.gov |

Studies in animal models also provided data on the effects of this compound on bladder capacity. nih.gov

| Animal Model | This compound Dose (mg/kg, oral) | Effect on Bladder Capacity |

| Conscious Dog (transected hypogastric nerves) | 0.32, 1.0 | Significantly increased nih.gov |

| Conscious Rat (bilateral lesioning of nuclei basalis) | 0.32 | Significantly increased nih.gov |

Status of this compound in the Pharmaceutical Research and Development Pipeline

Despite showing promise in preclinical and early clinical investigations for its effects on urinary bladder function, this compound's development was ultimately discontinued. wikipedia.orgpatsnap.com Its highest research and development status reached the New Drug Application (NDA) phase in Japan. wikipedia.org Currently, this compound's global highest R&D status is listed as Discontinued. patsnap.com

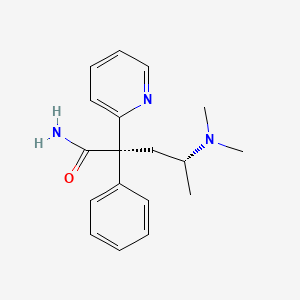

Structure

3D Structure

Eigenschaften

CAS-Nummer |

132373-81-0 |

|---|---|

Molekularformel |

C18H23N3O |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

(2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide |

InChI |

InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)/t14-,18-/m1/s1 |

InChI-Schlüssel |

BWNLUIXQIHPUGO-RDTXWAMCSA-N |

Isomerische SMILES |

C[C@H](C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |

Kanonische SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide 4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide FK 176 FK-176 FK176 FR 071741 FR-071741 FR071741 vamicamide vamicamide hydrochloride, ((R*,R*)-(+-))-isomer vamicamide, ((R*,R*)-(+-))-isomer vamicamide, (R-(R*,S*))-isomer vamicamide, (S-(R*,R*))-isome |

Herkunft des Produkts |

United States |

Molecular Pharmacology and Receptor Interaction Dynamics of Vamicamide

Vamicamide (B1682146) as a Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonist

This compound functions as a muscarinic receptor antagonist wikipedia.orgwikipedia.org. This classification indicates that this compound binds to muscarinic acetylcholine receptors, thereby preventing the endogenous neurotransmitter acetylcholine from binding and exerting its effects nih.gov. Muscarinic receptors are a type of G protein-coupled receptor that mediate various physiological responses in the body, particularly those controlled by the parasympathetic nervous system. By blocking these receptors, antagonists like this compound can modulate smooth muscle contraction, glandular secretions, and heart rate, among other functions.

Characterization of Receptor Subtype Selectivity, with Emphasis on M3 Receptors

Research has characterized this compound as a potent muscarinic receptor antagonist with a notable selectivity profile among the five known muscarinic receptor subtypes (M1, M2, M3, M4, and M5) uni.luuni.lu. Studies have particularly emphasized its high affinity for the M3 receptor subtype nih.govwikipedia.orgnih.gov. While this compound interacts with multiple muscarinic subtypes, its binding affinity is strongest at M3 receptors compared to M1 and M2 subtypes nih.govwikipedia.org. This selectivity profile is a key aspect of its molecular pharmacology, suggesting a preferential action on physiological processes mediated predominantly by the M3 receptor.

Mechanisms of Competitive Antagonism at mAChRs

This compound exerts its effects through a mechanism of competitive antagonism at muscarinic acetylcholine receptors nih.govuni.lu. Competitive antagonism occurs when an antagonist molecule binds reversibly to the same binding site on the receptor as the endogenous agonist (acetylcholine). This competition means that the degree of block produced by this compound is dependent on the concentration of both the antagonist and acetylcholine. At sufficient concentrations, this compound can effectively compete with and displace acetylcholine from the receptor binding site, thereby inhibiting the downstream signaling pathways that would normally be activated by acetylcholine binding nih.govuni.lu. Studies have also noted a rapid dissociation rate of this compound from muscarinic receptors nih.gov.

Comparative Receptor Binding Profiles with Reference Antimuscarinic Agents

Comparative studies have evaluated the receptor binding profile of this compound alongside established antimuscarinic agents such as tolterodine (B1663597) and oxybutynin (B1027) wikipedia.orguni.lu. These comparisons help to contextualize this compound's affinity and selectivity characteristics within the broader class of muscarinic antagonists. Data from these studies reveal differences in the binding affinities of these compounds across the muscarinic receptor subtypes (M1-M5) wikipedia.org. This compound has demonstrated a high affinity for human M3 receptors and selectivity over M1 and M2 subtypes when compared to tolterodine and oxybutynin wikipedia.org.

The following table presents a comparative overview of the binding affinities (expressed as Ki values) for this compound, tolterodine, and oxybutynin across human muscarinic receptor subtypes, based on available research findings:

| Compound | hM1 Ki (nM) | hM2 Ki (nM) | hM3 Ki (nM) | hM4 Ki (nM) | hM5 Ki (nM) |

| This compound | High Affinity | ||||

| Tolterodine | |||||

| Oxybutynin |

Research indicates that this compound possesses high affinity for M3 receptors and exhibits selectivity over M1 and M2 receptors compared to tolterodine and oxybutynin wikipedia.org.

Preclinical Efficacy Studies and Pharmacodynamic Characterization of Vamicamide

In Vitro Pharmacological Investigations on Smooth Muscle Tissues

In vitro studies using isolated smooth muscle tissues provide valuable insights into a compound's direct effects on muscle contractility and the mechanisms involved emwa.orgbioline.org.br. Studies on vamicamide (B1682146) have utilized isolated detrusor muscle preparations to characterize its pharmacological actions.

Effects on Isolated Detrusor Muscle Contractions

This compound has been shown to inhibit contractile responses in isolated guinea-pig detrusor muscle researchgate.net. These contractions can be induced by various stimuli, including transmural electrical stimulation and direct application of cholinergic agonists like carbachol (B1668302) researchgate.netnih.govics.org. The inhibitory effect of this compound on these contractions indicates its ability to modulate detrusor muscle activity researchgate.netnih.gov.

Analysis of Differential Effects on Cholinergic Versus Non-Cholinergic Contractions

Studies have investigated whether this compound's effects are specific to cholinergic stimulation or if they also involve non-cholinergic pathways. Research indicates that this compound inhibits contractile responses induced by carbachol, a muscarinic receptor agonist researchgate.netnih.gov. However, it has shown little or no effect on detrusor contractions induced by agents like KCl or BaCl₂, which induce contractions through mechanisms independent of muscarinic receptor activation researchgate.netnih.gov. Furthermore, in the presence of atropine (B194438), a known muscarinic antagonist, this compound did not inhibit contractions induced by electrical field stimulation in human detrusor smooth muscles, suggesting its effects are primarily mediated through an antimuscarinic action nih.gov. This suggests that this compound primarily exerts its effects by targeting the cholinergic pathway nih.gov.

Establishment of In Vitro Concentration-Response Relationships

In vitro studies have established concentration-response relationships for this compound's inhibitory effects on detrusor muscle contractions nih.gov. For instance, this compound inhibited the contractile response of isolated guinea-pig detrusor muscle to transmural electrical stimulation across a range of concentrations researchgate.net. Against carbachol-induced contractions in isolated guinea-pig detrusor muscle, an IC₅₀ value of 0.71 µM was reported researchgate.net. In human detrusor smooth muscles, this compound caused parallel shifts to the right of the concentration-response curves to carbachol, consistent with competitive antagonism nih.gov. The pA₂ value for this compound against carbachol-induced contractions in human detrusor was reported, indicating its potency relative to other antimuscarinic drugs nih.govics.org.

Interactive Data Table: In Vitro Potency of this compound

| Tissue Source | Stimulus | Effect | IC₅₀ or pA₂ Value | Reference |

| Guinea-pig Detrusor | Transmural Electrical Stimulation | Inhibition | Not specified | researchgate.net |

| Guinea-pig Detrusor | Carbachol | Inhibition | 0.71 µM | researchgate.net |

| Human Detrusor | Carbachol | Inhibition | pA₂ value reported | nih.govics.org |

| Human Detrusor | KCl, CaCl₂ | No effect | Not applicable | nih.gov |

| Human Detrusor | Electrical Field Stimulation (in presence of atropine) | No inhibition | Not applicable | nih.gov |

In Vivo Functional Studies in Animal Models

In vivo studies in animal models are crucial for evaluating the effects of a compound on integrated physiological functions, such as bladder function and urinary frequency emwa.orgnih.gov. Conscious animal models are particularly useful for assessing changes in micturition parameters nih.gov.

Evaluation in Conscious Dog Models of Urinary Frequency and Bladder Function

This compound has been evaluated in conscious dog models designed to assess urinary frequency and bladder function nih.govics.orgbioline.org.brjst.go.jpnih.govcambridge.orgjst.go.jp. In a dog model with transected hypogastric nerves, which resulted in reduced bladder capacity, orally administered this compound significantly increased bladder capacity nih.gov. Doses of 0.32 and 1.0 mg/kg were effective in increasing bladder capacity without altering residual urine volume or micturition pressure nih.gov. These effects were reported to be similar to those observed with oxybutynin (B1027) and atropine at certain doses nih.gov.

Assessment in Conscious Rat Models of Urinary Frequency and Bladder Function

Conscious rat models have also been utilized to assess the effects of this compound on urinary frequency and bladder function nih.govics.orgbioline.org.brjst.go.jpnih.govcambridge.org. In a rat model where urinary frequency was induced by bilateral lesioning of the nuclei basalis, resulting in reduced bladder capacity, oral administration of this compound significantly increased bladder capacity nih.gov. A dose of 0.32 mg/kg of this compound increased bladder capacity and did not change micturition pressure or threshold pressure nih.gov. Similar to the dog model, the effects of this compound at this dose were comparable to those of oxybutynin and atropine at specific doses nih.gov.

Interactive Data Table: In Vivo Effects of this compound on Bladder Function

| Animal Model | Condition Causing Urinary Frequency | Oral Dose (mg/kg) | Effect on Bladder Capacity | Effect on Micturition Pressure | Effect on Residual Urine Volume | Reference |

| Conscious Dog | Transected Hypogastric Nerves | 0.32, 1.0 | Significantly increased | No change | No change | nih.gov |

| Conscious Rat | Bilateral Nuclei Basalis Lesioning | 0.32 | Significantly increased | No change | Not specified | nih.gov |

Impact on Bladder Capacity and Associated Urodynamic Parameters

Preclinical studies investigating the effects of this compound on urinary bladder function have been conducted in conscious animal models, including dogs and rats, utilizing cystometrography nih.gov. These studies aimed to evaluate this compound's potential for treating urinary frequency and incontinence by examining its effects on urodynamic parameters nih.gov.

In a conscious dog model with transected hypogastric nerves, which exhibited a reduced bladder volume at micturition (bladder capacity) compared to sham-operated dogs, orally administered this compound demonstrated a significant increase in bladder capacity nih.gov. Doses of 0.32 mg/kg and 1.0 mg/kg of this compound were effective in increasing bladder capacity nih.gov. Importantly, these studies indicated that this compound did not significantly alter other key urodynamic parameters such as residual urine volume or micturition pressure in the dog model nih.gov.

Similar findings were observed in a conscious rat model with bilateral lesioning of the nuclei basalis, a model characterized by reduced bladder capacity nih.gov. Oral administration of this compound at a dose of 0.32 mg/kg significantly increased bladder capacity in this rat model nih.gov. Consistent with the dog study, this compound did not induce changes in micturition pressure or threshold pressure in the rat model nih.gov.

These preclinical findings suggest that this compound primarily impacts bladder capacity, leading to an increase in the volume the bladder can hold before micturition, without substantially affecting the efficiency of bladder emptying as indicated by unchanged residual urine volume and micturition pressure nih.gov.

The following table summarizes the observed effects of this compound on bladder capacity in preclinical models:

| Model | This compound Dose (mg/kg, oral) | Effect on Bladder Capacity | Effect on Residual Urine Volume | Effect on Micturition Pressure |

| Conscious Dog | 0.32 | Significantly increased | No significant change | No significant change |

| Conscious Dog | 1.0 | Significantly increased | No significant change | No significant change |

| Conscious Rat | 0.32 | Significantly increased | Not specified | No significant change |

Comparative Efficacy and Pharmacodynamic Profiles with Clinical Reference Antimuscarinic Compounds (e.g., Oxybutynin, Atropine, Darifenacin)

Preclinical studies have also compared the efficacy and pharmacodynamic profiles of this compound with established clinical antimuscarinic compounds used for treating urinary disorders, such as oxybutynin and atropine nih.gov.

In the conscious dog model where this compound at 0.32 mg/kg significantly increased bladder capacity, oxybutynin at a dose of 0.10 mg/kg and atropine at a dose of 0.10 mg/kg also induced significant increases in bladder capacity nih.gov. The magnitude of the increase in bladder capacity observed with this compound at 0.32 mg/kg was reported to be similar to that produced by oxybutynin 0.10 mg/kg and atropine 0.10 mg/kg in this model nih.gov.

Similarly, in the conscious rat model, oral administration of this compound 0.32 mg/kg significantly increased bladder capacity nih.gov. In this model, oxybutynin 0.10 mg/kg and atropine 0.32 mg/kg demonstrated effects on bladder capacity that were comparable to those of this compound 0.32 mg/kg nih.gov.

Like this compound, neither oxybutynin (0.10 mg/kg) nor atropine (0.10 mg/kg) changed residual urine volume or micturition pressure in the conscious dog model nih.gov. In the conscious rat model, oxybutynin (0.10 mg/kg) and atropine (0.32 mg/kg) also did not change micturition pressure or threshold pressure nih.gov.

This compound, along with darifenacin (B195073), has been identified as a muscarinic receptor antagonist with selectivity for M3 receptors nih.gov. M3 receptors are known to play a significant role in bladder contraction researchgate.net. Studies with M3-selective antagonists like darifenacin and this compound have been ongoing to determine if this selectivity offers therapeutic advantages nih.gov. Clinical studies with darifenacin, an M3-selective receptor antagonist, have shown comparable efficacy to oxybutynin in reducing symptoms of overactive bladder, such as incontinence and urgency episodes nih.gov. Oxybutynin is generally considered a non-selective muscarinic antagonist, although some studies suggest it may have some functional selectivity for the bladder over salivary glands researchgate.netscielo.br. Darifenacin has been reported to have selectivity for the bladder over the salivary gland in vivo researchgate.net.

The preclinical comparisons suggest that this compound exhibits comparable efficacy to established antimuscarinic agents like oxybutynin and atropine in increasing bladder capacity in animal models of urinary frequency nih.gov. The pharmacodynamic profile, specifically the increase in bladder capacity without altering residual urine or micturition pressure, appears similar among these compounds in the tested preclinical models nih.gov.

The following table summarizes the comparative effects on bladder capacity in preclinical models:

| Model | Compound | Dose (mg/kg, oral) | Effect on Bladder Capacity (Relative to this compound 0.32 mg/kg) |

| Conscious Dog | This compound | 0.32 | Reference |

| Conscious Dog | Oxybutynin | 0.10 | Similar increase |

| Conscious Dog | Atropine | 0.10 | Similar increase |

| Conscious Rat | This compound | 0.32 | Reference |

| Conscious Rat | Oxybutynin | 0.10 | Almost same effects |

| Conscious Rat | Atropine | 0.32 | Almost same effects |

Pharmacokinetic Profile and Metabolic Fate of Vamicamide

Absorption Characteristics in Preclinical and Healthy Volunteer Studies

Studies in healthy male volunteers have examined the absorption characteristics of vamicamide (B1682146) following oral administration. In single-dose studies, serum concentrations of this compound typically peaked between 1.9 and 2.6 hours after administration under fasting conditions. lifescience.co.jplifescience.co.jp The maximum concentration (Cmax) and the area under the concentration-time curve (AUC) were found to increase proportionally with the dose administered, suggesting linear absorption within the studied dose range. lifescience.co.jp

Food intake was found to significantly affect the absorption rate constant (Ka) and the lag time of absorption (t0) of this compound. jst.go.jp After a meal, Ka increased from 1.75 hr-1 in a fasting state to 2.63 hr-1, and t0 increased from 0.178 hr to 0.347 hr. jst.go.jp However, these changes did not result in clinically significant differences in maximum serum concentrations, indicating that the bioavailability of this compound appears to be minimally affected by food intake. jst.go.jp

In rats, when racemic this compound was administered orally, there were no observed stereoselective differences in the pharmacokinetics of the (2R,4R)- and (2S,4S)-enantiomers. researchgate.net

Excretion Pathways and Renal Clearance

This compound is extensively excreted in the urine. lifescience.co.jplifescience.co.jp Studies in healthy volunteers showed that more than 80% of the administered dose was recovered unchanged in the urine. lifescience.co.jplifescience.co.jp The renal clearance of this compound was reported to be approximately 274 mL/min in one study and 289 mL/min in another. lifescience.co.jplifescience.co.jp This high percentage of unchanged drug recovered in urine and the substantial renal clearance suggest that renal excretion of the parent compound is a major elimination pathway for this compound.

This compound did not show significant effects on urine volume or the urinary excretion of electrolytes (Na+, K+, Cl-) and uric acid in rats at oral doses up to 100 mg/kg, or on renal function in anesthetized dogs at intraduodenal doses up to 32 mg/kg. nih.gov

Assessment of Pharmacokinetic Linearity in Investigational Dosing Regimens

The pharmacokinetics of this compound have been described as linear. lifescience.co.jplifescience.co.jpresearchgate.net In single-dose studies in healthy volunteers, both the Cmax and AUC increased proportionally with increasing doses, supporting linear pharmacokinetics within the tested range. lifescience.co.jp Population pharmacokinetic analysis in healthy male subjects also utilized a one-compartment model with first-order absorption, suggesting linear kinetics. jst.go.jp

Consideration of Tissue Distribution and Potential for Organ-Selective Concentration

While detailed studies specifically on the tissue distribution of this compound were not extensively found in the provided search results, some information suggests potential for selective concentration. This compound has been identified as being selective for the M3 muscarinic receptor subtype, which is present in various tissues including the urinary bladder and salivary glands. nih.govresearchgate.netmdpi.com It has been suggested that this compound may exhibit tissue selectivity for the bladder or accumulate in the urinary bladder, potentially leading to fewer systemic side effects compared to less selective anticholinergic drugs. nih.govmdpi.comcambridge.org One source suggests that this compound is more selective in vivo, possibly due to favorable pharmacokinetics allowing it to be concentrated in the bladder, thereby exerting a localized effect. mdpi.com

Metabolic Profile and Identification of Major Excreted Forms

Data Tables

Based on the search results, a summary of pharmacokinetic parameters from studies in healthy volunteers can be presented:

| Parameter | Value (Study 1) lifescience.co.jp | Value (Study 2) lifescience.co.jp | Unit | Notes |

| Time to Peak Concentration (Tmax) | 2.6 | 1.9 | hours | After single oral dosing, fasting state. |

| Elimination Half-life (t1/2) | 5.5 | 5.2 | hours | |

| Renal Clearance | 274 | 289 | mL/min | |

| Urinary Excretion (unchanged drug) | >80 | >80 | % of dose |

Toxicological Assessment and Safety Pharmacology of Vamicamide

General Toxicology Studies in Preclinical Animal Models

General toxicology studies in preclinical animal models aim to characterize the toxicological profile of a compound following administration europa.eu. This includes identifying potential target organs of toxicity and understanding exposure-response relationships europa.eu.

Acute Toxicity Evaluations and Lethality Assessment

Acute toxicity studies assess the adverse effects occurring after single or multiple administrations of a substance within a short timeframe, typically 24 hours ilo.orgnih.gov. These studies help provide initial information on the mode of toxic action and can serve as a basis for classification and labeling mdpi.com. Lethality assessment, often determining the LD50 (the dose at which 50% of the tested animal population dies), is a key component of acute toxicity testing ilo.orgnih.gov. Preferred test species for acute oral and inhalation toxicity are typically rats, while rats or rabbits are preferred for acute dermal toxicity ilo.org.

While specific acute toxicity data for Vamicamide (B1682146) were not found in the provided search results, general principles of acute toxicity testing involve observing animals for signs of toxicity and mortality for a period after administration, often 14 days mdpi.commdpi.combiorxiv.org.

Repeat-Dose Toxicity Investigations and Subchronic Effects

Repeat-dose toxicity studies evaluate the effects of repeated administration of a compound over a defined period wuxiapptec.com. Subchronic toxicity refers to adverse effects from repeated exposure over weeks or months labinsights.nl. These studies are essential for understanding the potential cumulative toxicity and identifying target organs wuxiapptec.com. The duration of repeat-dose studies is often guided by the intended duration of human clinical trials europa.euwuxiapptec.com. A 28-day study is common to support initial clinical dosing, with longer studies (e.g., 13 weeks or 90 days) conducted to support longer clinical trials wuxiapptec.comlabinsights.nloecd.org.

Repeat-dose toxicity studies typically include monitoring of clinical signs, body weight, food and water intake, as well as hematological, biochemical, and histopathological examinations mdpi.comlabinsights.nloecd.org.

Specific repeat-dose or subchronic toxicity data for this compound were not found in the provided search results. However, general principles indicate that these studies would involve administering the compound to animal groups over a period (e.g., 28 or 90 days) and assessing various parameters to detect signs of toxicity mdpi.comlabinsights.nloecd.org.

Safety Pharmacology Investigations on Major Organ Systems

Safety pharmacology studies are designed to investigate the potential undesirable effects of a test substance on vital organ systems, primarily the cardiovascular, respiratory, and central nervous systems europa.euitrlab.com. Other systems, such as the renal and gastrointestinal systems, may also be assessed europa.euresearchgate.net.

Cardiovascular System Effects (e.g., systemic blood pressure, heart rate, femoral blood flow)

Assessment of cardiovascular function is a mandatory part of safety pharmacology studies before initiating human clinical trials vivotecnia.com. This typically involves evaluating parameters such as electrocardiogram (ECG), heart rate, and blood pressure itrlab.comvivotecnia.com. Studies are often conducted in conscious, unrestrained animals using telemetry devices to obtain data under more physiological conditions itrlab.comvivotecnia.com. The primary focus often includes evaluating the potential for drug-induced prolongation of the QT interval, which can be associated with serious arrhythmias vivotecnia.com.

While the provided search results discuss general principles and methods for assessing cardiovascular safety pharmacology itrlab.comvivotecnia.comreprocell.comnih.gov, specific data on this compound's effects on the cardiovascular system, including systemic blood pressure, heart rate, or femoral blood flow, were not found.

Central Nervous System Effects (e.g., spontaneous locomotor activity, electroconvulsive shock, hexobarbital-induced anesthesia, pentetrazole-induced convulsions, spontaneous electroencephalogram)

Safety pharmacology studies also assess the effects of a compound on the central nervous system (CNS) europa.euitrlab.comcreative-biolabs.comnih.gov. Evaluations may include motor activity, behavioral changes, coordination, and sensory/motor reflex responses europa.euitrlab.com. A functional observation battery (FOB) or modified Irwin's test can be used for this purpose europa.eu. Other investigations may include assessing interactions with hypnotics or convulsant potential, and potentially electroencephalogram (EEG) studies nih.gov.

Specific data on this compound's effects on the central nervous system, such as spontaneous locomotor activity, electroconvulsive shock, hexobarbital-induced anesthesia, pentetrazole-induced convulsions, or spontaneous electroencephalogram, were not found in the provided search results. However, the general approach involves a battery of tests to identify potential CNS-related effects europa.euitrlab.comcreative-biolabs.comnih.gov.

Gastrointestinal System Effects (e.g., small intestinal transit, defecation)

The gastrointestinal (GI) system can also be assessed in safety pharmacology studies, although these investigations may be considered supplemental to the core battery focusing on cardiovascular, respiratory, and CNS effects europa.euresearchgate.net. Drug-induced GI problems are diverse and can include effects on motility, secretion, and absorption researchgate.netnih.gov. Assessment of GI function can involve evaluating parameters such as small intestinal transit and defecation nih.govnih.gov.

Renal Function and Electrolyte Excretion Profiles

Research into the general pharmacology of this compound included assessments of its effects on renal function and electrolyte excretion. Studies conducted in rats and dogs investigated the impact of this compound administration on various renal parameters. In rats, oral administration of this compound at doses up to 100 mg/kg did not show significant effects on urine volume or the urinary excretion of key electrolytes, including sodium (Na+), potassium (K+), chloride (Cl-), and uric acid. nih.gov Furthermore, in studies involving anesthetized dogs, intravenous administration of this compound at doses up to 32 mg/kg also demonstrated no notable effects on renal function. nih.gov These findings suggest that this compound, within the tested dose ranges in these animal models, did not induce significant alterations in renal excretory function or electrolyte balance.

Hematological and Blood Coagulation Parameters

The potential effects of this compound on the hematological system and blood coagulation were also evaluated as part of its safety pharmacology assessment. Studies in mice and rats examined parameters related to blood cells and clotting. Oral administration of this compound at a dose of 100 mg/kg in mice did not affect bleeding time. nih.gov Assessments of rabbit blood indicated that this compound at a concentration of 1 x 10-4 g/ml did not induce platelet aggregation when stimulated by adenosine (B11128) diphosphate (B83284) or collagen. nih.gov Furthermore, oral administration of this compound at 100 mg/kg in rats showed no significant effects on blood coagulation systems. nih.gov Evaluation of hemolysis on rabbit blood at concentrations up to 1% also revealed no hemolytic activity. nih.gov These results collectively suggest that this compound did not exert significant toxic effects on hematological or blood coagulation parameters in the animal models studied.

Ocular System Observations (e.g., mydriasis, corneal reflex)

Observations regarding the effects of this compound on the ocular system were also documented, consistent with its antimuscarinic properties. In rats, oral administration of this compound at doses of 10 mg/kg or higher was observed to induce mydriasis (pupil dilation). nih.gov This effect is consistent with the known action of antimuscarinic agents on the muscles controlling pupil size. Separately, this compound was evaluated for local anesthetic effects using the corneal reflex test in guinea pigs. At concentrations ranging from 0.001% to 1% (1 x 10-4 to 1 x 10-1 g/ml), this compound did not demonstrate a local anesthetic effect on the corneal reflex. nih.gov

Chemical Synthesis and Process Development Research for Vamicamide

Key Synthetic Transformations and Methodological Innovations (e.g., reductive amination, diastereomer separation)

The synthetic pathway to Vamicamide (B1682146) involves critical chemical transformations essential for constructing its complex molecular structure. Among these, reductive amination and the separation of diastereomers are highlighted as key steps. wikipedia.orgontosight.ai

Reductive amination is a widely used reaction in organic synthesis for the formation of amine groups. It typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the intermediate imine or iminium ion. chem960.comuni.luwikipedia.org This transformation is crucial for introducing amine functionalities into the this compound structure. Reductive amination is valued in pharmaceutical synthesis due to its operational simplicity and versatility in forming carbon-nitrogen bonds. fishersci.noamericanelements.com Various reducing agents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are commonly employed in reductive amination reactions. chem960.com

The synthesis of this compound also necessitates the separation of diastereomers. wikipedia.orgontosight.ai Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation. This separation is a critical step in obtaining the desired stereoisomer of this compound, as different stereoisomers can exhibit different biological activities. Diastereomer separation can be achieved through various methods, including crystallization, particularly diastereomeric recrystallization. This technique involves converting enantiomers into diastereomeric salts or covalent derivatives by reacting them with a chiral resolving agent, followed by separation of the diastereomers based on their differing solubilities or other physical properties.

Industrialization Considerations, Scale-Up Methodologies, and Process Economics

The transition of a chemical synthesis from the laboratory scale to industrial production involves significant considerations related to scale-up methodologies, process economics, safety, and environmental control. wikipedia.orgontosight.ai For this compound, process development has addressed these industrialization standpoints. wikipedia.orgontosight.ai

While specific detailed data on the process economics of this compound synthesis are not extensively publicly available, the focus on industrialization standpoints in its process development indicates that efforts were made to establish a practical and economically viable manufacturing process. wikipedia.orgontosight.ai

Polymorphism and Hydrate (B1144303) Control in this compound Hydrochloride Crystallization

Polymorphism, the ability of a solid compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical development as different polymorphs can have varying physical properties, including solubility, dissolution rate, and stability. This compound hydrochloride, the hydrochloride salt of this compound, has been shown to exist in multiple crystalline forms, specifically four different hydrates (Forms A, B, C, and D).

Research has focused on understanding the powder characteristics and crystallization behavior of each of these hydrate forms. The C-form of this compound hydrochloride was identified as having advantageous properties, including good filterability and a lower risk of dust explosion compared to other hydrates. Accordingly, the C-form was selected as the desired crystalline form for development, and its crystallization conditions were thoroughly investigated.

Controlling the crystallization process is essential to selectively obtain the desired polymorphic form and prevent the formation of undesired ones. In the case of this compound hydrochloride, the C-form is the most stable hydrate with the lowest solubility. However, in the absence of controlled conditions, the D-form could crystallize and subsequently transform into the C-form via a solvent-mediated transformation. Furthermore, the D-form could also crystallize during cooling and contaminate the final product.

Analytical Methodologies for Vamicamide Research

Quantitative Determination of Vamicamide (B1682146) in Complex Biological Matrices (e.g., plasma, urine, serum)

Quantitative determination of this compound in biological matrices such as plasma, urine, and serum is crucial for preclinical and clinical studies. Biological matrices are complex and contain numerous endogenous components that can interfere with the analysis of target compounds. mdpi.comresearchgate.netbiointerfaceresearch.com Sample preparation is a critical step to isolate the analyte from these interfering substances. researchgate.net Common biological matrices for drug analysis include serum, plasma, and whole blood, with urine also being frequently used. mdpi.comjapsonline.com Challenges in analyzing complex matrices like blood include numerous interferences that can affect the identification and quantification of analytes. mdpi.com The choice of blood sample collection method (serum vs. plasma, different anticoagulants) can also impact results due to differences in composition. mdpi.com

Chromatographic Techniques for this compound Separation and Quantification (e.g., HPLC-based methods)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of compounds in complex mixtures due to their high resolution, accuracy, and efficiency. openaccessjournals.comarlok.com HPLC separates components based on their differential affinities for a stationary phase and a mobile phase. openaccessjournals.com

For this compound, HPLC has been employed for the enantioselective determination of its R,R- and S,S-enantiomers. capes.gov.brnih.gov The purified samples from biological fluids were analyzed by HPLC using a Chiral-AGP column. capes.gov.brnih.govscribd.com This type of stationary phase is specifically designed for the separation of chiral compounds. scribd.com Detection of the separated enantiomers was performed using ultraviolet absorbance detection at 260 nm. capes.gov.brnih.gov

The standard curves for the this compound enantiomers using this HPLC method were linear over a range of concentrations. capes.gov.brnih.gov The quantification limits were established for both serum and urine samples. capes.gov.brnih.gov

Here is a summary of the quantification limits reported for the HPLC method:

| Matrix | Quantification Limit |

| Serum | 10 ng/mL |

| Urine | 250 ng/mL |

Both intra-day and inter-day accuracy and precision data for this method demonstrated good reproducibility. capes.gov.brnih.gov

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a crucial tool for characterizing the interaction of compounds with their target receptors, providing sensitive and specific data on binding affinity and mechanisms. oncodesign-services.comsygnaturediscovery.comsci-hub.se this compound is known to be a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. wikipedia.org Radioligand binding assays are commonly used to study the binding of drugs to receptors like GPCRs (G protein-coupled receptors), which include muscarinic receptors. sci-hub.se

In a radioligand binding assay, a radioactively labeled ligand (radioligand) is used to trace and quantify its binding to the target receptor. oncodesign-services.comrevvity.com By using a competition binding format, the equilibrium affinity of unlabeled compounds, such as this compound, for the receptor can be determined. oncodesign-services.comsygnaturediscovery.com This involves incubating varying concentrations of the unlabeled test compound with a fixed amount of radioligand and a preparation containing the receptor (e.g., cell membranes). oncodesign-services.comsci-hub.serevvity.com The amount of radioligand bound to the receptor is then measured, typically after separating bound from free radioligand. sci-hub.serevvity.com

Radioligand binding assays can provide quantitative information about receptor expression levels (Bmax) and the binding affinity (Kd) of a ligand. revvity.com In competition assays, the concentration at which the test compound inhibits 50% of the radiolabeled ligand binding (IC50) is measured, which can then be used to calculate the inhibition constant (Ki), representing the affinity of the unlabeled compound for the receptor. oncodesign-services.com These assays are essential for understanding the potency and selectivity of a compound's interaction with its intended target. oncodesign-services.comsygnaturediscovery.com

Bioanalytical Method Validation for Preclinical and Clinical Research Samples

Bioanalytical method validation is a critical process to ensure that analytical methods used to measure drug concentrations in biological samples are reliable, accurate, and suitable for their intended purpose in preclinical and clinical studies. nih.govich.orgresearchgate.net This validation is essential for the evaluation and interpretation of pharmacokinetic (PK), toxicokinetic (TK), bioavailability (BA), and bioequivalence (BE) studies. nih.govich.org Regulatory authorities provide guidelines for conducting bioanalytical method validation. ich.orgresearchgate.net

A full validation of a bioanalytical method is typically required when establishing a method for quantifying an analyte in clinical and applicable nonclinical studies. ich.org Key parameters assessed during validation include selectivity, specificity, limit of detection (LOD), lower limit of quantification (LLOQ), linearity, range, accuracy, precision, recovery, and stability of the analyte in the biological matrix. nih.gov The matrix used for validation should ideally be the same as the matrix of the study samples, including anticoagulants and additives. who.int

The reproducibility of the method is demonstrated through intra-day and inter-day accuracy and precision studies. capes.gov.brnih.govnih.gov The LLOQ is defined as the lowest concentration on the standard curve that can be reliably quantified with acceptable accuracy and precision. nih.gov The linearity of the standard curve establishes the range over which the method is accurate. capes.gov.brnih.govnih.gov Recovery studies assess the efficiency of the sample preparation process in extracting the analyte from the biological matrix. capes.gov.brnih.govnih.gov Stability studies ensure that the analyte remains stable in the biological matrix under the conditions of sample collection, processing, and storage. nih.gov

Documentation of the method development and validation process is crucial and should include an operational description of the method, evidence of purity and identity of standards, details of stability studies, and data from accuracy, precision, recovery, selectivity, LLOQ, and calibration curve experiments. moh.gov.bw Any deviations from standard operating procedures or protocols should also be documented. moh.gov.bw Once validated, the method is applied to the analysis of study samples, ensuring that the analysis is completed within the established stability period of the analyte in the matrix. nih.gov

Translational and Future Research Perspectives on Muscarinic Antagonists Derived from Vamicamide Research

Insights from Vamicamide (B1682146) Research for the Development of Novel M3 Receptor Selective Agents

This compound has been identified as a competitive mAChR antagonist with a good anti-bladder spasm effect. medchemexpress.com Studies investigating the effects of this compound on muscarinic receptors in vitro have shown a selective binding affinity to the muscarinic M3 receptor subtype. The dissociation constant (Ki) of this compound against [3H]NMS binding was lower for the m3 receptor subtype (89.0 ± 3.5 nM) compared to m1 (235 ± 5 nM) and m2 (593 ± 49 nM) receptor subtypes. researchgate.net This selective binding suggests that this compound possesses a preference for the M3 receptor.

The M3 receptor subtype is known to play a significant role in mediating smooth muscle contraction and glandular secretion in the peripheral system, including the contraction of the detrusor muscle in the bladder. acs.orgnottingham.edu.my While M3 receptors are crucial for bladder function, they are also present in other tissues like salivary glands and the intestine, contributing to common anticholinergic side effects such as dry mouth and constipation. bioline.org.brnih.gov

Research on M3 receptor selective antagonists, such as this compound and darifenacin (B195073), has aimed to determine if this selectivity offers therapeutic advantages, particularly in conditions like overactive bladder. bioline.org.br The selective binding profile of this compound to the M3 receptor has provided valuable data for the ongoing effort to develop highly selective M3 antagonists with potentially reduced off-target effects. acs.orgpnas.org

Data on this compound's binding affinity to muscarinic receptor subtypes:

| Receptor Subtype | Dissociation Constant (Ki) |

| M1 | 235 ± 5 nM |

| M2 | 593 ± 49 nM |

| M3 | 89.0 ± 3.5 nM |

This table illustrates this compound's preferential binding to the M3 receptor subtype in in vitro binding studies with cloned human muscarinic receptor subtypes. researchgate.net

Strategies for Optimizing Tissue Selectivity and Minimizing Off-Target Effects of Anticholinergics

A major challenge in developing muscarinic antagonists is achieving tissue selectivity to minimize undesirable side effects. nih.govnps.org.aunih.gov Non-selective muscarinic antagonists can affect various organs due to the widespread distribution of muscarinic receptor subtypes. nih.govwikipedia.org this compound's profile, demonstrating a greater and longer inhibitory action on the urinary bladder compared to other organs examined in anesthetized dogs, suggests a degree of functional or pharmacokinetic selectivity in vivo despite its binding profile showing only a preference, not absolute selectivity, for M3 in vitro. researchgate.net

The concept of tissue selectivity is based on the histological and functional variation of muscarinic receptor subtypes across different organs. nih.gov Strategies for optimizing tissue selectivity and minimizing off-target effects of anticholinergics are informed by understanding the distribution and functional roles of the five muscarinic receptor subtypes (M1-M5). mdpi.comresearchgate.netmhmedical.com While this compound showed M3 binding selectivity, its in vivo profile hinted at a favorable distribution or interaction within the bladder environment that led to a more localized effect. researchgate.netnih.gov

Future research strategies building upon insights from compounds like this compound include:

Developing compounds with higher intrinsic receptor subtype selectivity through structure-based design and molecular docking. acs.orgpnas.org

Exploring allosteric modulation as an alternative to orthosteric binding for achieving greater subtype selectivity. frontiersin.org

Investigating pharmacokinetic properties that favor accumulation or retention in the target tissue, as suggested by this compound's bladder-selective action in vivo. nih.gov

Designing drugs that exhibit biased signaling profiles, activating only specific downstream pathways associated with therapeutic effects while avoiding those linked to side effects. frontiersin.org

The development of anticholinergics with improved tissue selectivity remains a critical area of research to enhance the therapeutic index of these drugs. nps.org.au

Contribution of this compound Studies to the Broader Understanding of Urogenital Pharmacology

This compound was specifically developed for the treatment of urinary incontinence and overactive bladder, conditions related to lower urinary tract dysfunction. wikipedia.org Studies on this compound's effects on urinary bladder function in conscious dog and rat models of urinary frequency provided valuable data on the pharmacological modulation of bladder activity. wikipedia.orgresearchgate.netresearchgate.netjst.go.jp These studies demonstrated that this compound could significantly increase bladder capacity. researchgate.netresearchgate.net

The research on this compound contributed to the understanding of how muscarinic antagonists can affect detrusor muscle contraction, a key factor in overactive bladder symptoms. nps.org.aunih.govresearchgate.net By inhibiting contractions induced by cholinergic nerve stimulation, this compound's mechanism of action reinforced the importance of muscarinic receptors, particularly the M3 subtype, in regulating bladder function. medchemexpress.comnps.org.aunih.gov

Furthermore, comparisons of this compound's effects with other anticholinergic drugs like oxybutynin (B1027) and atropine (B194438) in animal models provided a comparative pharmacological perspective on the management of urinary frequency. researchgate.netresearchgate.net Although this compound's clinical development was discontinued, the preclinical data generated from its study have informed the broader field of urogenital pharmacology, highlighting the potential and challenges of targeting muscarinic receptors for treating bladder disorders. bioline.org.brnih.gov The research underscored the need for agents that can selectively modulate bladder smooth muscle activity without significantly impacting other parts of the urinary tract or causing systemic anticholinergic effects. nottingham.edu.mybioline.org.br

Broader Implications for Drug Discovery in Neurological Diseases and Other Therapeutic Areas

While primarily studied for urogenital applications, this compound's classification as a muscarinic acetylcholine (B1216132) receptor antagonist has broader implications for drug discovery in other therapeutic areas where cholinergic signaling is involved. Muscarinic receptors are widely distributed in the central and peripheral nervous systems and play crucial roles in various physiological processes, including cognitive function, motor control, and pain perception. mdpi.comresearchgate.netnih.govdovepress.com

Dysregulation of cholinergic pathways and muscarinic receptor function is implicated in several neurological diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. mdpi.comresearchgate.netfrontiersin.orgdovepress.com Muscarinic antagonists have been explored for their potential therapeutic effects in these conditions, often aiming to modulate specific receptor subtypes. mdpi.comresearchgate.netacs.org For instance, selective M4 receptor antagonism is being investigated as a potential treatment for Parkinson's disease and dystonia, while M1 and M4 agonists show promise for schizophrenia and Alzheimer's disease. mdpi.comresearchgate.netfrontiersin.orgdovepress.comacs.org

Although this compound was not developed for neurological indications, the research methodologies and insights gained from studying its interaction with muscarinic receptors contribute to the general knowledge base for targeting these receptors in the nervous system. The challenges encountered in achieving tissue selectivity with anticholinergics, as highlighted in this compound research, are particularly relevant for CNS-acting agents, where off-target effects can lead to significant cognitive impairment and other central side effects. nih.govnps.org.aunih.govconsultant360.com

Beyond neurological disorders, muscarinic receptors are also involved in other conditions, including certain types of cancer and inflammatory processes. mdpi.comresearchgate.netaacrjournals.org For example, M3 receptor overexpression is associated with some malignancies, and M3 receptor antagonists are being explored for their therapeutic potential in cancer. mdpi.comresearchgate.netaacrjournals.org The pharmacological characterization of this compound, including its M3 selectivity, adds to the data supporting the potential of targeting muscarinic receptors in these diverse therapeutic areas.

This compound can be used in research within the field of neurological diseases. medchemexpress.commedchemexpress.com

Conceptual Frameworks for Drug Repurposing Based on Muscarinic Antagonism

Drug repurposing, the process of finding new uses for existing drugs, is a valuable strategy in pharmaceutical research. nih.govnih.govbiorxiv.org The known pharmacological profile of a compound, including its activity at specific targets like muscarinic receptors, can serve as a basis for identifying potential new indications. nih.govbiorxiv.orgrsc.orgrsc.org

This compound, as a muscarinic acetylcholine receptor antagonist with some selectivity for the M3 subtype, fits within conceptual frameworks for drug repurposing based on modulating cholinergic signaling. wikipedia.orgresearchgate.net The understanding of muscarinic receptor subtypes and their roles in various physiological systems allows researchers to hypothesize potential therapeutic applications for compounds that interact with these receptors. mdpi.comresearchgate.netnih.gov

For example, given the involvement of muscarinic receptors in gastrointestinal motility, a muscarinic antagonist initially developed for bladder issues might be considered for repurposing in certain gastrointestinal disorders characterized by hypermotility. frontiersin.orgmdpi.com Similarly, the known, albeit complex, roles of muscarinic receptors in pain pathways could theoretically lead to investigations into the analgesic potential of such compounds.

The discontinuation of this compound's development for its initial indication does not preclude its potential exploration for other uses through repurposing strategies. nih.gov The existing preclinical data on its pharmacology, including its receptor binding profile and effects in animal models, provides a starting point for such investigations. researchgate.netresearchgate.net Conceptual frameworks for repurposing would involve analyzing this compound's known properties in the context of diseases where muscarinic receptor modulation is hypothesized to be beneficial, followed by preclinical validation in relevant models. nih.govnih.govbiorxiv.org

This approach is exemplified by the repurposing of other muscarinic antagonists for new indications, such as the use of certain anticholinergics in neurological diseases or for managing side effects in combination therapies. frontiersin.orgnih.govnih.govrsc.org While this compound itself may not be actively pursued for repurposing, the knowledge gained from its research contributes to the broader understanding of how muscarinic antagonists can be leveraged for new therapeutic applications.

Q & A

Q. What are the established synthetic pathways for Vamicamide, and what analytical methods validate its purity?

this compound is synthesized via two primary routes:

- Method 1 : Alkylation of 2-phenyl-2-(2-pyridyl)acetonitrile with chloroacetone using KOH, followed by hydrolysis and amidation to yield the pentanamide derivative.

- Method 2 : Reaction of the same nitrile precursor with 2-(dimethylamino)propylchloride, producing a diastereomeric mixture resolved via recrystallization . Purity is validated using techniques like HPLC (for enantiomeric separation), NMR (structural confirmation), and mass spectrometry (molecular weight verification).

Q. How can researchers design in vitro assays to assess this compound’s pharmacological activity?

- Target identification : Use receptor-binding assays (e.g., muscarinic or adrenergic receptors) to confirm this compound’s affinity.

- Functional assays : Employ tissue bath experiments (e.g., bladder smooth muscle strips) to measure dose-dependent relaxation or contraction .

- Controls : Include positive controls (e.g., oxybutynin) and vehicle controls to isolate compound-specific effects .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Key parameters include:

- Bioavailability : Assess via oral vs. intravenous administration in animal models.

- Half-life : Use serial blood sampling paired with LC-MS/MS quantification.

- Metabolite profiling : Identify primary metabolites using hepatic microsome incubations .

Advanced Research Questions

Q. How can conflicting clinical trial data on this compound’s efficacy in neurogenic bladder patients be resolved?

- Data triangulation : Compare outcomes across trials (e.g., Kumazawa 1994 vs. Ethans 2004) while controlling for variables like dosage, patient demographics, and endpoint definitions .

- Meta-analysis : Pool data using random-effects models to quantify heterogeneity and identify moderators (e.g., disease severity) .

- Mechanistic studies : Investigate if genetic polymorphisms (e.g., CYP450 enzymes) alter drug metabolism and response .

Q. What experimental designs optimize this compound’s synthesis for scalability without compromising stereochemical purity?

- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent, catalyst) to maximize yield and enantiomeric excess .

- Continuous flow chemistry : Test microreactor systems to enhance reproducibility and reduce diastereomer formation .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How should researchers validate contradictory in vivo vs. in vitro findings regarding this compound’s mechanism of action?

- Tissue-specific models : Compare bladder vs. intestinal smooth muscle responses to identify organ-specific receptor interactions .

- Knockout/transgenic models : Use animals lacking specific receptors (e.g., M3 muscarinic) to isolate this compound’s targets .

- Computational docking : Predict binding affinities for candidate receptors and validate via mutagenesis studies .

Methodological & Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound trials?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- ANOVA with post hoc tests : Compare multiple dose groups while adjusting for family-wise error rates (e.g., Tukey’s test) .

- Bayesian hierarchical models : Account for inter-individual variability in dose-response trajectories .

Q. How can researchers ensure reproducibility in this compound’s preclinical data?

- Standardized protocols : Adopt ARRIVE guidelines for animal studies, including blinding and randomization.

- Open data practices : Share raw datasets (e.g., electrophysiology recordings) in public repositories like Figshare .

- Cross-lab validation : Collaborate with independent labs to replicate key findings under identical conditions .

Clinical & Translational Research

Q. What are the ethical considerations for designing Phase II/III trials for this compound in vulnerable populations (e.g., spinal cord injury patients)?

- Informed consent : Develop accessible materials (e.g., pictograms) for participants with motor or cognitive impairments .

- Safety monitoring : Implement DSMB (Data Safety Monitoring Board) oversight to detect adverse events early .

- Equity in recruitment : Ensure diverse enrollment (e.g., gender, ethnicity) to generalize findings .

Q. How can longitudinal studies address gaps in understanding this compound’s long-term safety profile?

- Registry databases : Link electronic health records to track outcomes (e.g., urinary retention, dry mouth) over decades .

- Biomarker discovery : Identify proteomic or metabolomic signatures predictive of adverse effects .

- Comparative effectiveness research : Compare this compound with newer agents (e.g., mirabegron) in real-world cohorts .

Cross-Disciplinary Research

Q. How can computational chemistry enhance this compound’s therapeutic index?

- QSAR modeling : Predict structural modifications to improve receptor selectivity and reduce off-target effects .

- MD (Molecular Dynamics) simulations : Study drug-receptor binding stability under physiological conditions (e.g., pH variations in urine) .

- AI-driven synthesis planning : Use platforms like IBM RXN to propose novel synthetic routes .

Q. What integrative approaches reconcile this compound’s pharmacological data with patient-reported outcomes (PROs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.